molecular formula C17H18N2OS2 B2370540 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide CAS No. 2034568-74-4

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide

Cat. No. B2370540
CAS RN: 2034568-74-4
M. Wt: 330.46
InChI Key: QDOVPLRRXKLDSD-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide, also known as BT compound, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound is a member of the thiophene family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural analysis of related thiophene derivatives provide foundational knowledge for understanding the applications of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide in scientific research. The crystal structure of a similar compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, was established through spectral analysis and X-ray diffraction studies, highlighting the importance of structural analysis in drug development and material science (Sharma et al., 2016). This process aids in understanding the compound's chemical behavior, stability, and potential for further modification.

Biological Activity

Thiophene derivatives exhibit a range of biological activities that are pivotal in pharmaceutical research and development. For instance, two thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents (Vasu et al., 2003). This highlights the compound's relevance in addressing the growing concern over antibiotic resistance and the need for new antimicrobial drugs.

Heterocyclic Chemistry

The reactivity and applications of thiophene derivatives in heterocyclic chemistry are significant for synthesizing novel organic compounds. Benzo[b]thiophen-2-yl-hydrazonoesters, for example, were synthesized and their reactivity explored to yield a variety of nitrogen-containing heterocycles, demonstrating the compound's versatility in organic synthesis and potential applications in medicinal chemistry (Mohareb et al., 2004).

Antiproliferative Activity

Exploring the antiproliferative activity of thiophene derivatives against cancer cell lines is another critical application. Novel thiophene and thienopyrimidine derivatives have been synthesized and tested for their antiproliferative activity, revealing significant activity against breast and colon cancer cell lines. This suggests the potential of this compound derivatives in cancer therapy research, aiming to discover new chemotherapeutic agents (Ghorab et al., 2013).

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-19(2)15(9-18-17(20)12-7-8-21-10-12)14-11-22-16-6-4-3-5-13(14)16/h3-8,10-11,15H,9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOVPLRRXKLDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CSC=C1)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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